5-Bromo-2,3-dimethylaniline
Overview
Description
5-Bromo-2,3-dimethylaniline: is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 5 is replaced by a bromine atom. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethylaniline typically involves the bromination of 2,3-dimethylaniline. The process can be carried out using bromine in the presence of a solvent such as acetic acid. The reaction is usually performed at room temperature to avoid over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of bromine or bromine derivatives in a controlled environment ensures the selective bromination of the desired position on the aromatic ring.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: 5-Bromo-2,3-dimethylaniline can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid at low temperatures.
Sulfonation: Sulfuric acid or oleum at elevated temperatures.
Halogenation: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Sodium amide or thiolates in polar aprotic solvents.
Major Products:
Nitration: 5-Bromo-2,3-dimethyl-4-nitroaniline.
Sulfonation: 5-Bromo-2,3-dimethyl-4-sulfonic acid.
Halogenation: 5,6-Dibromo-2,3-dimethylaniline.
Scientific Research Applications
Chemistry: 5-Bromo-2,3-dimethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of brominated anilines on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethylaniline depends on its specific application. In general, the bromine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to molecular targets. The methyl groups can also affect the compound’s electronic properties and steric hindrance, impacting its overall activity.
Comparison with Similar Compounds
2,3-Dimethylaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2,3-dimethylaniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Bromo-2,4-dimethylaniline: The position of the methyl groups is different, affecting the compound’s reactivity and applications.
Uniqueness: 5-Bromo-2,3-dimethylaniline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in selective organic synthesis and as a building block for more complex molecules.
Properties
IUPAC Name |
5-bromo-2,3-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFKMKMJQJDOPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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